Allylbenzene

Catalog No.
S602916
CAS No.
300-57-2
M.F
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylbenzene

CAS Number

300-57-2

Product Name

Allylbenzene

IUPAC Name

prop-2-enylbenzene

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2

InChI Key

HJWLCRVIBGQPNF-UHFFFAOYSA-N

SMILES

C=CCC1=CC=CC=C1

Synonyms

Allylbenzene; 3-Phenyl-1-propene; 3-Phenylpropene; 1-Phenyl-2-propene; 1-Benzylethene; 2-propen-1-yl-benzene;

Canonical SMILES

C=CCC1=CC=CC=C1

Laccase-Catalyzed Oxidation of Allylbenzene Derivatives

Synthesis of Alkylbenzenes via Alkylation of Benzene

Electrochemically Generated Carbanions Enable Isomerizing Allylation

General Organic Synthesis

Synthesis of Important Flavorings

Green Microwave-Assisted Synthesis

Allylbenzene is an organic compound with the molecular formula C₉H₁₀, characterized by a benzene ring attached to an allyl group. It appears as a colorless liquid and has a sweet, floral aroma. The compound is primarily used in the synthesis of various chemicals and as a precursor in organic reactions. Its structure consists of a propene unit (the allyl group) bonded to a phenyl group, making it an important building block in organic synthesis and industrial applications.

Allylbenzene itself does not have a well-defined mechanism of action in biological systems. However, its role lies in understanding the reactivity and functionalization of the allylbenzene skeleton present in many bioactive phenylpropanoids. Studying how allylbenzene reacts with other molecules can inform the mechanisms by which these natural products exert their effects [].

  • Ene Reaction: Allylbenzene can undergo ene reactions, such as with N-methylmaleimide, yielding products under specific conditions like subcritical ethanol at elevated temperatures (220–310 °C) .
  • Lithium Reactions: It reacts with n-butyllithium in tetrahydrofuran, leading to various products that can be analyzed for their molecular composition .
  • Sulfamidation: The compound can also undergo regioselective allylic C–H sulfamidation catalyzed by transition metals, allowing for the introduction of sulfamide groups .

Allylbenzene exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role in the biosynthesis of certain natural products. Additionally, it shows promise in cancer research due to its ability to induce apoptosis in specific cancer cell lines. Its derivatives are often evaluated for their pharmacological effects.

Allylbenzene can be synthesized through various methods:

  • Allylation of Benzene: One common approach involves the allylation of benzene using allylic halides and suitable bases.
  • Dehydrohalogenation: Another method includes dehydrohalogenation of allyl bromide or chloride in the presence of a base.
  • Catalytic Reactions: Recent studies have explored catalytic methods for synthesizing allylbenzene derivatives, enhancing selectivity and yield .

Allylbenzene finds applications across multiple fields:

  • Chemical Synthesis: It serves as a precursor for the synthesis of fragrances, pharmaceuticals, and agrochemicals.
  • Polymer Production: The compound is utilized in producing polymers and resins due to its reactive double bond.
  • Flavoring Agent: In the food industry, allylbenzene is used as a flavoring agent due to its pleasant aroma.

Research on allylbenzene's interactions has revealed its potential effects when combined with various substances:

  • Reactivity with Acids: Studies indicate that treatment with acetic acid can lead to the formation of acetamidopropane derivatives .
  • Catalytic Isomerization: Investigations into nickel-catalyzed reactions show that allylbenzene can isomerize to beta-methylstyrene under specific conditions .

Several compounds share structural similarities with allylbenzene. Below are some notable examples:

CompoundStructureKey Characteristics
StyreneC₈H₈A simple vinyl compound used in plastics.
Benzyl AlcoholC₇H₈OAn aromatic alcohol with diverse applications.
1,2-DihydroxypropaneC₃H₈O₂A diol used in various chemical syntheses.

Uniqueness of Allylbenzene

Allylbenzene is unique due to its combination of an allylic double bond and an aromatic ring, which allows it to participate in a wide range of

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.78%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.56%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

300-57-2

Wikipedia

Allylbenzene

General Manufacturing Information

Benzene, 2-propen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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